7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring system, the introduction of the ethoxyphenyl and chlorophenyl groups, and the formation of the hydrazone linkage .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine core provides a rigid, planar structure, while the substituted groups may add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the hydrazone group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
Again, without specific data, we can only speculate about the properties of this compound. It is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O3/c1-3-32-17-9-7-14(8-10-17)12-24-27-21-25-19-18(20(30)26-22(31)28(19)2)29(21)13-15-5-4-6-16(23)11-15/h4-12,18-19H,3,13H2,1-2H3,(H,25,27)(H,26,30,31)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHILSRBNUWXGG-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC3C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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